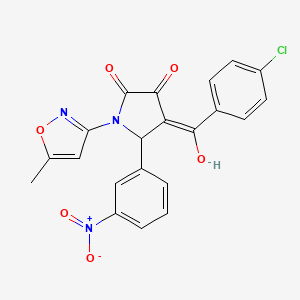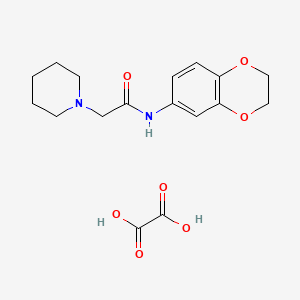
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine, also known as CDMB, is a chemical compound that has been used in scientific research for various purposes.
作用機序
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine binds to the extracellular domain of α4β2 nAChRs and prevents the binding of acetylcholine, the endogenous ligand for these receptors. This inhibition of receptor function leads to a decrease in neurotransmitter release and a subsequent decrease in synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on α4β2 nAChRs, this compound has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells. These effects are likely due to the ability of this compound to interact with other proteins and receptors in addition to α4β2 nAChRs.
実験室実験の利点と制限
One advantage of using 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine in lab experiments is its selectivity for α4β2 nAChRs. This selectivity allows researchers to study the function of these receptors without affecting other nAChR subtypes or other neurotransmitter systems. However, a limitation of using this compound is its potential off-target effects on other proteins and receptors. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some researchers.
将来の方向性
There are several future directions for the use of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine in scientific research. One area of interest is the role of α4β2 nAChRs in addiction and substance abuse disorders. This compound has been shown to decrease nicotine self-administration in rats, suggesting that it may have potential as a treatment for nicotine addiction. Another area of interest is the development of new compounds based on the structure of this compound that may have improved selectivity and efficacy for α4β2 nAChRs. Finally, this compound and related compounds may have potential as therapeutics for inflammatory disorders and cancer.
合成法
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine can be synthesized through a multistep process starting from 2,4-difluoroacetophenone. The first step involves the conversion of 2,4-difluoroacetophenone to 2-chloro-5,6-difluoro-3-methylbenzoic acid through a Grignard reaction. The acid is then converted to the corresponding acid chloride, which is subsequently reacted with 4-methylpiperidine to yield this compound.
科学的研究の応用
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine has been used in scientific research as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. This compound has been shown to selectively inhibit the function of α4β2 nAChRs, which are abundant in the brain. This selectivity makes this compound a valuable tool for studying the role of α4β2 nAChRs in various physiological processes.
特性
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO/c1-8-3-5-18(6-4-8)14(19)11-12(15)9(2)7-10(16)13(11)17/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJUUUMYJRYAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C(=CC(=C2F)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-1-phenyl-N-[(3-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methyl]methanamine](/img/structure/B5360187.png)
![[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]acetic acid](/img/structure/B5360192.png)
![N-(3,4-dimethylphenyl)-2-{5-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5360208.png)
![1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B5360213.png)
![ethyl 2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5360217.png)
![4-(4-ethylphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5360221.png)
![5-amino-3-{1-cyano-2-[5-(2-methyl-5-nitrophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5360222.png)
![4-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1-propyl-2-pyrrolidinone](/img/structure/B5360230.png)


![N-(3,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360272.png)
![4-{[4,5-dimethyl-2-(1H-pyrrol-1-yl)-3-thienyl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5360296.png)